3-[Hydroxy(phenyl)amino]butan-2-one
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Overview
Description
3-[Hydroxy(phenyl)amino]butan-2-one is an organic compound with the molecular formula C10H13NO2 It is a derivative of butanone, featuring a hydroxy group and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(phenyl)amino]butan-2-one can be achieved through several methods. One common approach involves the reaction of 2,3-butanedione with a Grignard reagent, such as phenylmagnesium bromide, in the presence of tetrahydrofuran (THF) at low temperatures . Another method involves the asymmetric epoxidation of 1-phenyl-3-buten-2-one followed by hydrogenolysis of the resulting α,β-epoxyketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[Hydroxy(phenyl)amino]butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
3-[Hydroxy(phenyl)amino]butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-[Hydroxy(phenyl)amino]butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and phenylamino groups play a crucial role in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-phenylbutan-2-one: A similar compound with a hydroxy group and a phenyl group attached to the butanone backbone.
4-Phenyl-2-butanone: Lacks the hydroxy group but shares the phenyl and butanone structure.
Uniqueness
3-[Hydroxy(phenyl)amino]butan-2-one is unique due to the presence of both hydroxy and phenylamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
682746-17-4 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(N-hydroxyanilino)butan-2-one |
InChI |
InChI=1S/C10H13NO2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-8,13H,1-2H3 |
InChI Key |
UFBXZDVVIUYUBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)N(C1=CC=CC=C1)O |
Origin of Product |
United States |
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